1-苯基-1H-吡咯-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

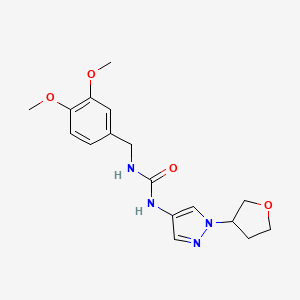

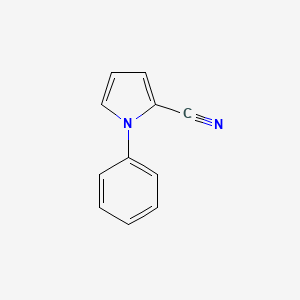

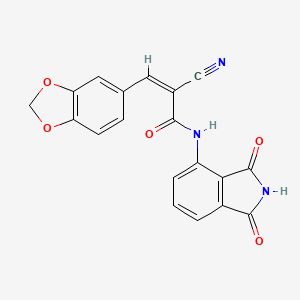

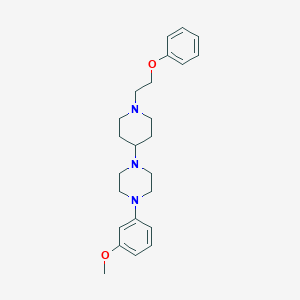

“1-Phenyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C11H8N2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of pyrrole derivatives has been studied extensively. For instance, one method involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the reaction of hydrogen sulfide with 2-(2-oxo-2-phenylethyl) malononitrile in ethanol .Molecular Structure Analysis

The molecular structure of “1-Phenyl-1H-pyrrole-2-carbonitrile” consists of a pyrrole ring attached to a phenyl group and a carbonitrile group . The exact 3D structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

“1-Phenyl-1H-pyrrole-2-carbonitrile” has a molecular weight of 168.195 Da . It has a density of 1.081 g/mL at 25 °C and a boiling point of 317.3±15.0 °C at 760 mmHg .科学研究应用

缓蚀

1-苯基-1H-吡咯-2-腈衍生物表现出作为缓蚀剂的显著潜力。研究表明,某些衍生物,如5-(苯硫基)-3H-吡咯-4-腈,在酸性环境中有效抑制低碳钢腐蚀,尤其是盐酸。这些化合物通过吸附在金属表面起作用,其效率随浓度增加而提高。理论模型,如蒙特卡罗模拟,与实验结果非常吻合,证实了这些衍生物在缓蚀中的实际应用性(Verma 等,2015)。

电化学性质

1-苯基-1H-吡咯-2-腈衍生物的电化学性质已得到广泛研究。研究重点介绍了2,5-二二茂铁基-1-苯基-1H-吡咯等新型化合物的合成及其电子相互作用的铁中心。这些化合物表现出有趣的电化学特性,包括可逆的一电子转移过程和独特的还原电位,使其成为电子应用的潜在候选物(Hildebrandt 等,2011)。

合成和化学转化

1-苯基-1H-吡咯-2-腈衍生物的合成因其用途广泛而备受关注。已经开发出高效的合成方法,例如涉及乙炔和乙酸酐的反应,生成双官能吡咯。这些方法为创造各种衍生物开辟了途径,这些衍生物可用于不同的科学应用,包括材料科学和药物研究(Trofimov 等,2009)。

杀虫应用

一些1-苯基-1H-吡咯-2-腈衍生物被发现具有显着的杀虫性能。例如,某些衍生物已显示出对棉叶虫、斜纹夜蛾等害虫的高效性。这些发现表明这些化合物在开发新的有效杀虫剂中的潜在用途(Abdelhamid 等,2022)。

未来方向

属性

IUPAC Name |

1-phenylpyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWXPHUWGALEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-pyrrole-2-carbonitrile | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)

![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)

![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)

![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)

![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)

![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)